2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
The synthesis of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acids under specific reaction conditions. For instance, the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid can yield the desired quinoline derivative . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- has several scientific research applications:
Medicinal Chemistry: It is explored as a potential histone deacetylase (HDAC) inhibitor, which can be used in the development of anticancer drugs.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying cellular processes and pathways.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The molecular pathways involved include the regulation of cell cycle progression and apoptosis.
Comparison with Similar Compounds
4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the fluorophenyl group, which may affect its biological activity.
6-Fluoroquinoline-4-carboxylic acid: Contains a fluorine atom at a different position, leading to different chemical and biological properties.
1-Methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinoline-9-one: A structurally related compound with distinct biological activities.
The uniqueness of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
18193-07-2 |
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Molecular Formula |
C17H12FNO2 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) |
InChI Key |
FEUOXPARVIPXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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